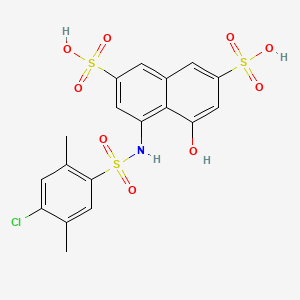
Adrenalinequinone
Overview
Description
Adrenalinequinone is a product of the oxidation of adrenaline . It is a compound that has been studied for its formation in micelles . The formation of adrenalinequinone with absorption maxima at 388 nm and 274 nm was detected .
Synthesis Analysis
The synthesis of quinoxaline, a class of compounds to which adrenalinequinone belongs, has been extensively studied. A primitive and effective method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds .
Chemical Reactions Analysis
Adrenalinequinone is formed through the oxidation of adrenaline . The kinetics of adrenaline decay during oxidation were followed by its fluorescence . The calculated rate constants of the observed kinetics during oxidation were significantly lowered in both charged micelles compared to buffer solution and in Triton X-100 neutral micelles .
Scientific Research Applications
Interaction with Fatty Acids and Educational Applications
Xu, Ren, and Liu (2018) explored the interaction between adrenaline and fatty acids, highlighting its role in enhancing student understanding of structure-property-application relationships. This research emphasized adrenaline's importance in physiological processes and its easy oxidation to adrenalinequinone. The study provided insights into adrenaline's solubility characteristics and electrochemical behaviors, beneficial for educational purposes in structural chemistry (Xu, Ren, & Liu, 2018).
Electrochemical and Spectroelectrochemical Behavior
Kim, Lee, and Yeo (2000) investigated the electrochemical behavior of epinephrine (adrenaline) at a gold electrode. Their findings provided new insights into the oxidation of adrenaline, revealing the formation of adrenalinequinone during the process. This study highlighted the significance of adrenalinequinone in understanding the electrochemical properties of adrenaline (Kim, Lee, & Yeo, 2000).
Electrochemical Oxidation Reaction Kinetics
Zhangyu (2009) focused on the kinetics of adrenaline's electrochemical oxidation to adrenalinequinone. The study provided detailed insights into the conditions that facilitate this oxidation, contributing to a better understanding of adrenaline's electrochemical properties (Zhangyu, 2009).
Density-functional Theory Studies
Song et al. (2005) used density-functional theory (DFT) calculations to study L-adrenaline and adrenalinequinone, offering a theoretical perspective on their standard electrode potentials. This research bridged the gap between experimental and theoretical understanding of these compounds (Song et al., 2005).
Electrochemiluminescence for Adrenaline Determination
Li, Cui, and Lin (2002) discovered that adrenaline strongly inhibits electrochemiluminescence (ECL) from the Ru(bpy)32+/tripropylamine system. They developed a flow injection procedure using this inhibition for adrenaline determination, significantly contributing to analytical chemistry and adrenaline analysis (Li, Cui, & Lin, 2002).
Interaction with Glucose Carriers in Rhubarbs
Feng et al. (2013) studied the interaction of adrenaline with anthraquinone derivatives found in rhubarbs, revealing their ability to antagonize adrenaline effectively. This work provided a novel perspective on the pharmacological actions of common medicinal plants and their components (Feng et al., 2013).
properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-N-formyl-2-hydroxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c11-4-10-9(15)8(14)5-1-2-6(12)7(13)3-5/h1-4,8,12-14H,(H,10,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEAHUBYIJFRHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)NC=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50722528 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-N-formyl-2-hydroxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50722528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dihydroxyphenyl)-N-formyl-2-hydroxyacetamide | |
CAS RN |
672-73-1 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-N-formyl-2-hydroxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50722528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What can you tell us about the electrochemical behavior of adrenalinequinone?
A1: Adrenalinequinone is formed through the electrochemical oxidation of adrenaline. Research has shown that this oxidation process is influenced by the surrounding environment. Specifically, the electrochemical oxidation of adrenaline occurs more easily in a 1.0 mol·L-1 H2SO4 solution compared to glacial acetic acid []. This difference highlights the impact of solvent properties on the reaction kinetics.
Q2: Are there computational studies investigating the electrochemical properties of adrenalinequinone?
A2: Yes, density-functional theory (DFT) has been employed to study the standard electrode potentials of the half-reaction involving L-adrenaline and adrenalinequinone []. This type of computational approach can provide valuable insights into the redox properties and reaction mechanisms associated with adrenalinequinone.
Q3: Has adrenalinequinone been explored in analytical chemistry applications?
A3: Researchers have investigated the use of modified electrodes for adrenaline detection, which could involve the formation of adrenalinequinone as part of the sensing mechanism. For example, one study focused on determining adrenaline levels using a porous gold film modified glassy carbon electrode []. While the exact role of adrenalinequinone in this context isn't detailed in the abstract, it showcases the relevance of this molecule in sensor development.
Q4: Can you elaborate on the interaction between adrenaline and formic acid in an electrochemical system?
A4: Studies utilizing cyclic voltammetry have explored the impact of adding formic acid to a solution containing adrenaline []. The findings indicate that the presence of formic acid influences the electron transfer ability of adrenaline. This interaction is evident from the changes observed in the peak currents and potentials associated with the oxidation and reduction processes of adrenaline and adrenalinequinone.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Hydroxy-5-[(5-hydroxy-7-sulfonaphthalen-2-yl)amino]benzoic acid](/img/structure/B1507022.png)
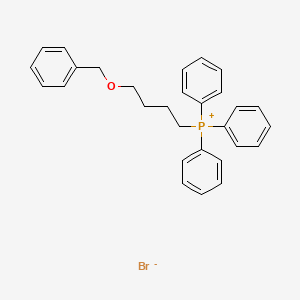
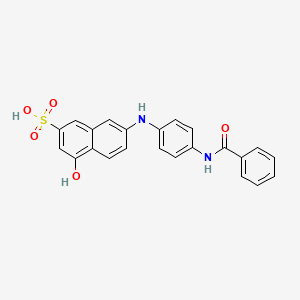

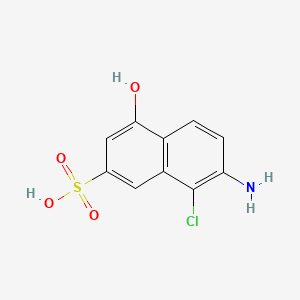
![1-Isopropyl-N-methoxy-N-methyl-1H-benzo[D][1,2,3]triazole-6-carboxamide](/img/structure/B1507033.png)
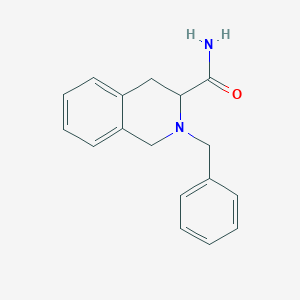

![3-Iodo-5-nitro-imidazo[1,2-A]pyridine](/img/structure/B1507037.png)
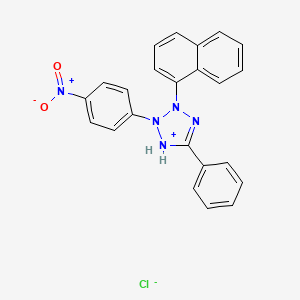
![N-[(2-Chloro-3-nitrophenyl)methylidene]hydroxylamine](/img/structure/B1507041.png)
![4,5-Diphenylpyrrolo[1,2-A]quinoline](/img/structure/B1507044.png)
